molecular formula C12H6ClNO3 B13718278 3-Chloro-2-nitrodibenzo[b,d]furan

3-Chloro-2-nitrodibenzo[b,d]furan

Cat. No.: B13718278
M. Wt: 247.63 g/mol
InChI Key: CSOGGDCOJGMXOV-UHFFFAOYSA-N
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Description

3-Chloro-2-nitrodibenzo[b,d]furan is a chemical compound with the molecular formula C12H6ClNO3. It is a derivative of dibenzofuran, characterized by the presence of a chlorine atom at the third position and a nitro group at the second position on the dibenzofuran ring. This compound is used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-nitrodibenzo[b,d]furan can be achieved through several methods. One common approach involves the reaction of 3-chloro-3-phenyldiazirines with α,β-alkenyl ketones in the presence of BF3·Et2O. This metal-free one-flask approach integrates cyclopropanation, Cloke–Wilson rearrangement, and elimination of HCl to yield the desired product in moderate to good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-nitrodibenzo[b,d]furan undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst or other metal hydrides.

Major Products Formed

    Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.

    Reduction Reactions: The major product is 3-chloro-2-aminodibenzo[b,d]furan.

Scientific Research Applications

3-Chloro-2-nitrodibenzo[b,d]furan has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological studies.

    Medicine: Derivatives of this compound are investigated for their potential therapeutic properties.

    Industry: It is used in the development of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-nitrodibenzo[b,d]furan depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the chlorine atom can undergo substitution reactions, leading to the formation of new compounds with different biological activities.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The parent compound without the chlorine and nitro substituents.

    3-Nitrodibenzo[b,d]furan: A similar compound with only the nitro group.

    2-Chlorodibenzo[b,d]furan: A similar compound with only the chlorine atom.

Uniqueness

3-Chloro-2-nitrodibenzo[b,d]furan is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C12H6ClNO3

Molecular Weight

247.63 g/mol

IUPAC Name

3-chloro-2-nitrodibenzofuran

InChI

InChI=1S/C12H6ClNO3/c13-9-6-12-8(5-10(9)14(15)16)7-3-1-2-4-11(7)17-12/h1-6H

InChI Key

CSOGGDCOJGMXOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)Cl)[N+](=O)[O-]

Origin of Product

United States

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